molecular formula C14H15N B6257742 4-(1-phenylethyl)aniline CAS No. 7476-71-3

4-(1-phenylethyl)aniline

Cat. No.: B6257742
CAS No.: 7476-71-3
M. Wt: 197.27 g/mol
InChI Key: VZJQSNPTVCQCLZ-UHFFFAOYSA-N
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Description

4-(1-phenylethyl)aniline, also known by its IUPAC name as this compound, is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the aniline ring is substituted with a phenylethyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-phenylethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of aniline with phenylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1-phenylethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-phenylethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-phenylethyl)aniline involves its interaction with specific molecular targets. The phenylethyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-phenylethyl)aniline is unique due to the specific positioning of the phenylethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(1-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJQSNPTVCQCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323058
Record name 4-(1-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7476-71-3
Record name NSC402948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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